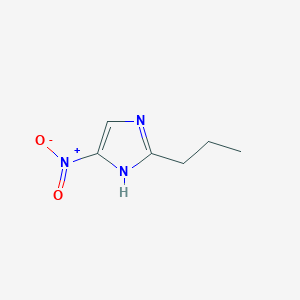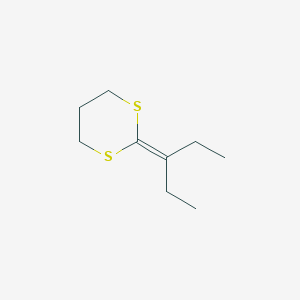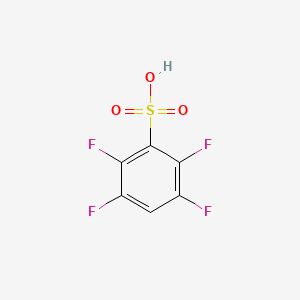![molecular formula C20H25NO B14667120 Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- CAS No. 37599-76-1](/img/structure/B14667120.png)
Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- is an organic compound with the molecular formula C20H25NO2 It is a derivative of benzenamine, featuring an ethyl group at the 4-position and a pentyloxy group attached to a phenylmethylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- typically involves the reaction of 4-ethylbenzenamine with 4-(pentyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methoxy-N-(phenylmethylene)-: Similar structure but with a methoxy group instead of a pentyloxy group.
Benzenamine, 4-phenoxy-: Features a phenoxy group instead of a pentyloxy group.
Benzenamine, 4-octyl-N-(4-octylphenyl)-: Contains octyl groups instead of ethyl and pentyloxy groups.
Uniqueness
Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- is unique due to the presence of both an ethyl group and a pentyloxy group, which can influence its chemical reactivity and interactions with biological targets. This combination of substituents may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
37599-76-1 |
|---|---|
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C20H25NO/c1-3-5-6-15-22-20-13-9-18(10-14-20)16-21-19-11-7-17(4-2)8-12-19/h7-14,16H,3-6,15H2,1-2H3 |
InChI-Schlüssel |
JXNHYGJCFLBKHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
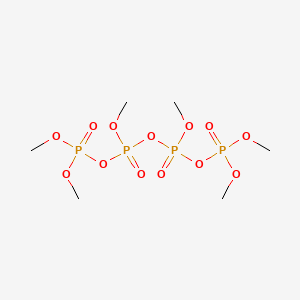
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
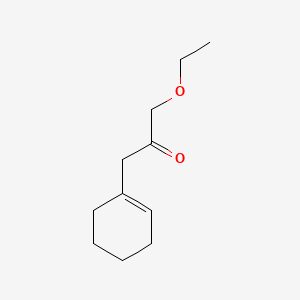
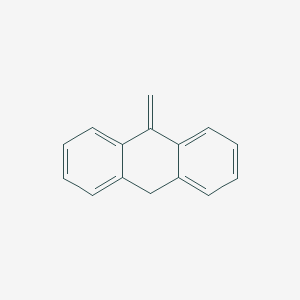
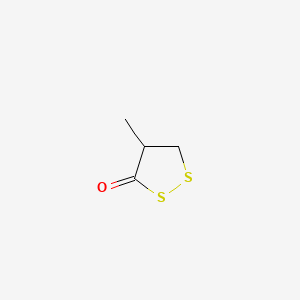
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
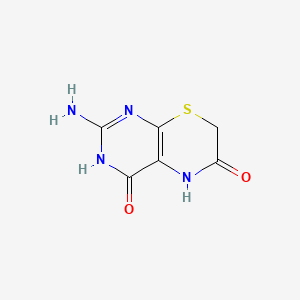

![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
